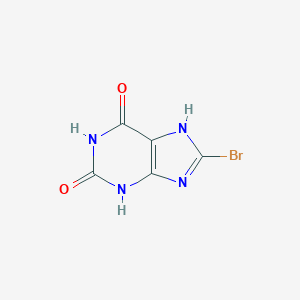

8-Bromoxanthine

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145903 | |

| Record name | 8-Bromoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10357-68-3 | |

| Record name | 8-Bromo-3,9-dihydro-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromotheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 8-bromo-3,9-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JQ13K1223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoxanthine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 8-Bromoxanthine, a key intermediate in the synthesis of various pharmacologically active compounds. The information is presented to support research, development, and application of this versatile xanthine derivative.

Chemical and Physical Properties

This compound, with the CAS number 10357-68-3, is a substituted purine base.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.

| Property | Value | References |

| Molecular Formula | C₅H₃BrN₄O₂ | [1][2][3] |

| Molecular Weight | 231.01 g/mol | [1][2][3] |

| Appearance | Off-White to Pale Beige Solid | [2][4] |

| Melting Point | >297°C (decomposes) | [2][5] |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in DMF. | [2][6][7] |

| pKa (Predicted) | 6.87 ± 0.70 | [2][7] |

| Density (Predicted) | 2.118 ± 0.06 g/cm³ | [2] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][7] |

Synthesis and Reactivity

The most common method for synthesizing this compound is through the bromination of xanthine.[8] This electrophilic substitution reaction typically occurs at the C8 position of the purine ring.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of xanthine with a brominating agent in a suitable solvent.[5][8]

-

Materials:

-

1H-purine-2,6(3H,7H)-dione (Xanthine)

-

Deionized water

-

Bromine

-

Ice water

-

-

Procedure:

-

Dissolve 15g of xanthine in 250mL of deionized water in a 250mL reaction flask with stirring until complete dissolution.[5]

-

Heat the reaction mixture to 100°C.[5]

-

Maintain stirring until the red color of the bromine completely fades, indicating the completion of the reaction.[5]

-

Stop heating and allow the reaction mixture to cool to room temperature.[5]

-

Wash the mixture with a small amount of ice water to remove any unreacted bromine.[5]

-

Collect the solid product by diafiltration.[5]

-

Dry the collected filter cake in a vacuum drying oven to yield 8-bromo-1H-purine-2,6(3H,7H)-dione.[5]

-

A similar protocol can be used for the synthesis of related compounds like 8-bromotheophylline, where theophylline is dissolved in a mixture of acetic acid and water, followed by the dropwise addition of bromine.[9]

Reactivity and Further Synthesis:

The bromine atom at the 8-position makes this compound a versatile intermediate for further chemical modifications. It is a key precursor in the synthesis of various therapeutic agents. For instance, it is used in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes.[6][10] It also serves as a starting material for the synthesis of 1,3,8-trisubstituted xanthine derivatives that are potential inhibitors of Phosphodiesterase 9A.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to introduce aryl, heteroaryl, or alkynyl groups at the C8-position.[11][12]

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily as inhibitors of phosphodiesterases (PDEs) and as antagonists of adenosine receptors.[13][14][15][16]

Phosphodiesterase (PDE) Inhibition:

PDEs are enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[17] By inhibiting these enzymes, xanthine derivatives can increase the intracellular levels of cAMP and cGMP, leading to various physiological effects.[17][18] For example, PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[18][19] The general mechanism of PDE inhibition is illustrated below.

Caption: General mechanism of phosphodiesterase (PDE) inhibition by xanthine derivatives.

Adenosine Receptor Antagonism:

Adenosine is a neuromodulator that acts through four G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃).[20] Xanthine derivatives, including this compound, can act as antagonists at these receptors.[14][21] The antagonism of the A₂A receptor, in particular, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[20][22] The diagram below illustrates the antagonism of the A₂A receptor signaling pathway.

Caption: Antagonism of the adenosine A₂A receptor signaling pathway by xanthine derivatives.

Xanthine Oxidase Inhibition:

This compound has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][8][23] It acts as an uncompetitive inhibitor with respect to xanthine.[8][23] The inhibition of xanthine oxidase by this compound suggests its potential for studying the enzyme's active site and for developing treatments for conditions like gout, which is characterized by high levels of uric acid.[8][23]

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable scaffold in medicinal chemistry. Its primary applications include:

-

Intermediate for API Synthesis: It is a crucial building block for synthesizing active pharmaceutical ingredients (APIs) like Linagliptin and other xanthine-based drugs.[6][10][24]

-

Research Tool: It is used to study the structure and function of enzymes like xanthine oxidase and to investigate the pharmacology of adenosine receptors and phosphodiesterases.[2][4][23]

-

Lead Compound for Novel Therapeutics: The xanthine core can be modified at various positions to develop new drug candidates with improved potency and selectivity for a range of therapeutic targets.[22][25]

The workflow for utilizing this compound in drug discovery is depicted in the following diagram.

Caption: Workflow for drug development starting from this compound.

References

- 1. 8-Bromo-3,9-dihydro-1H-purine-2,6-dione | C5H3BrN4O2 | CID 25198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 10357-68-3 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 10357-68-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 10357-68-3 [m.chemicalbook.com]

- 8. Buy this compound | 10357-68-3 [smolecule.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Bromotheophylline | 10381-75-6 | FB09836 | Biosynth [biosynth.com]

- 14. Category:Adenosine receptor antagonists - Wikipedia [en.wikipedia.org]

- 15. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 18. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 19. Frontiers | Repurposing phosphodiesterase-5 inhibitors as chemoadjuvants [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The inhibition of xanthine oxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. veeprho.com [veeprho.com]

- 25. iris.uniroma1.it [iris.uniroma1.it]

8-Bromoxanthine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the molecular structure, physicochemical properties, synthesis, and biological activity of 8-Bromoxanthine. This purine derivative serves as a crucial building block in medicinal chemistry and a valuable tool in biochemical research.

Core Molecular and Physicochemical Data

This compound, with the systematic name 8-bromo-3,7-dihydropurine-2,6-dione, is a halogenated derivative of xanthine. Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrN₄O₂ | [1] |

| Molecular Weight | 231.01 g/mol | [1] |

| CAS Number | 10357-68-3 | [2] |

| Appearance | Off-White to Pale Beige Solid | [2] |

| Melting Point | >297°C (decomposes) | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Density (Predicted) | 2.118 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.87 ± 0.70 |

Molecular Structure

The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic heterocycle, with a bromine atom substituted at the 8th position. The purine core itself is composed of a pyrimidine ring fused to an imidazole ring.

Figure 1: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives typically involves the direct bromination of the corresponding xanthine precursor. The following protocol is a representative method for the synthesis of a related compound, 8-bromo-3-methylxanthine, and can be adapted for this compound.

Experimental Protocol: Synthesis of 8-Bromo-3-methylxanthine

This protocol describes the bromination of 3-methylxanthine to yield 8-bromo-3-methylxanthine. A similar approach can be envisioned for the synthesis of this compound starting from xanthine.

Materials:

-

3-Methylxanthine

-

Liquid Bromine

-

Sodium Acetate

-

Acetic Acid

-

Methanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve 3-methylxanthine and sodium acetate in acetic acid.

-

Cool the mixture to 10-15°C.

-

Slowly add liquid bromine dropwise to the reaction mixture over a period of approximately 60 minutes, maintaining the temperature.

-

After the addition is complete, raise the temperature to 60-65°C and maintain for 3-4 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to 15-20°C and slowly add deionized water to precipitate the product.

-

Stir the mixture for 2-3 hours to ensure complete precipitation.

-

Filter the solid product and wash it with deionized water.

-

To purify the crude product, create a slurry with methanol and heat to 60-65°C for 60 minutes.

-

Cool the mixture to 40-45°C and maintain for 60 minutes.

-

Filter the purified solid and wash with methanol.

-

Dry the final product under vacuum at 40-45°C for 5-8 hours.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound derivatives.

Spectral Data Interpretation

¹H NMR Spectroscopy:

-

Aromatic Protons: The single proton on the imidazole ring is expected to appear as a singlet in the aromatic region (typically δ 7-8 ppm).

-

N-H Protons: The protons attached to the nitrogen atoms in the purine ring will likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: The two carbonyl carbons (C2 and C6) are expected to have chemical shifts in the range of δ 150-170 ppm.

-

Aromatic Carbons: The carbons of the purine ring will appear in the aromatic region (δ 100-150 ppm). The carbon attached to the bromine (C8) will be influenced by the halogen's electronegativity and anisotropy.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Look for broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations.

-

C=O Stretching: Strong, sharp absorption bands between 1650-1750 cm⁻¹ are characteristic of the carbonyl groups.

-

C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region will be due to the stretching vibrations of the C=N and C=C bonds within the purine ring.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 230 and an (M+2)⁺ peak at m/z 232 of approximately equal intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Fragmentation may involve the loss of Br, CO, and other small molecules from the purine ring.

Biological Activity and Signaling Pathway

This compound is recognized as an inhibitor of the enzyme xanthine oxidase.[3] This enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

The inhibitory mechanism of this compound on xanthine oxidase is described as uncompetitive with respect to the substrate xanthine and noncompetitive with respect to molecular oxygen.[3] This suggests that this compound does not directly compete with xanthine for the active site in the oxidized form of the enzyme. Instead, it preferentially binds to the reduced form of the molybdenum center (MoIV) within the enzyme, stabilizing this state and thereby inhibiting the catalytic cycle.[3]

Caption: Inhibition of the Xanthine Oxidase catalytic cycle by this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 8-Bromoxanthine on Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 8-Bromoxanthine as an inhibitor of xanthine oxidase. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the inhibitory kinetics, binding characteristics, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

This compound acts as a potent inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The inhibitory action of this compound is characterized by a unique dual mechanism: it is an uncompetitive inhibitor with respect to the substrate, xanthine, and a noncompetitive inhibitor with respect to the co-substrate, molecular oxygen[1].

A key feature of its inhibitory profile is its preferential binding to the reduced form of the enzyme's molybdenum center (MoIV) [1]. This selective interaction with the reduced enzyme-substrate complex is a hallmark of uncompetitive inhibition. The inhibitor dramatically slows down the rate of enzyme reduction by xanthine, while having a negligible effect on the reaction of the reduced enzyme with oxygen[1]. This indicates that this compound's primary mode of action is to trap the enzyme in its reduced state, thereby preventing the catalytic cycle from proceeding. Despite the presence of a bulky bromine atom, this compound interacts with the molybdenum center in a manner that is characteristic of purine substrates[1].

Quantitative Inhibition Data

The inhibitory potency of this compound against xanthine oxidase has been quantified through the determination of its inhibition constant (K_i) and dissociation constants (K_D) for both the oxidized and reduced forms of the enzyme.

| Parameter | Value | Enzyme Form | Reference |

| Inhibition Constant (K_i) | ~400 µM | - | [1] |

| Dissociation Constant (K_D) | 1.5 mM | Oxidized (MoVI) | [1] |

| Dissociation Constant (K_D) | 18 µM | Reduced (MoIV) | [1] |

Experimental Protocols

The characterization of the inhibitory mechanism of this compound on xanthine oxidase involves a combination of kinetic and biophysical techniques.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This is a fundamental assay to determine the inhibitory activity of a compound. The activity of xanthine oxidase is monitored by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from xanthine[2][3][4].

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (inhibitor)

-

Potassium Phosphate Buffer (e.g., 50-70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

UV-Vis Spectrophotometer or a 96-well UV-transparent microplate reader[1][4]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer[5].

-

-

Assay Setup (96-well plate format):

-

Blank: Add buffer and the inhibitor solution (or vehicle).

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

-

Test: Add buffer, xanthine oxidase solution, and the this compound solution at various concentrations.

-

Positive Control: Add buffer, xanthine oxidase solution, and a known inhibitor like allopurinol at various concentrations[4].

-

-

Pre-incubation: Incubate the assay plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme[5].

-

Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells[1].

-

Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using the spectrophotometer's kinetic mode[5][6].

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[4].

-

To determine the mode of inhibition (uncompetitive and noncompetitive), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data is then plotted using Lineweaver-Burk or Dixon plots to determine the inhibition constant (K_i)[5].

Potentiometric Titration

Potentiometric titrations are employed to determine the oxidation-reduction potentials of the enzyme's redox centers, such as the molybdenum center, in the presence and absence of the inhibitor. This technique helps to understand how the inhibitor affects the electronic properties of the enzyme.

Materials:

-

Purified Xanthine Oxidase

-

This compound

-

Potentiometer with a combination pH/reference electrode and a platinum indicator electrode.

-

Anaerobic titration vessel

-

Standardized solution of a reducing agent (e.g., sodium dithionite)

-

Mediator dyes (to facilitate electron transfer between the electrode and the enzyme)

Procedure:

-

Place a solution of purified xanthine oxidase in the anaerobic titration vessel.

-

Add a mixture of mediator dyes to the enzyme solution.

-

Sparge the solution with an inert gas (e.g., argon) to remove all oxygen.

-

Immerse the electrodes into the solution and allow the potential to stabilize.

-

Incrementally add the standardized reducing agent to the solution.

-

Record the potential after each addition, allowing the system to reach equilibrium.

-

Repeat the titration in the presence of a saturating concentration of this compound.

Data Analysis:

-

Plot the measured potential against the volume of titrant added.

-

The midpoint potentials of the redox centers are determined from the inflection points of the titration curve.

-

By comparing the midpoint potentials in the presence and absence of this compound, the effect of the inhibitor on the redox properties of the enzyme can be determined. A significant increase in the oxidation-reduction potentials of the molybdenum center upon binding of this compound is indicative of preferential binding to the reduced form of the enzyme[1].

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying the paramagnetic Mo(V) state of xanthine oxidase. It provides detailed information about the electronic structure and coordination environment of the molybdenum center upon interaction with inhibitors.

Materials:

-

Purified Xanthine Oxidase

-

This compound

-

Reducing agent (e.g., xanthine or sodium dithionite)

-

EPR spectrometer equipped with a cryostat for low-temperature measurements

-

EPR tubes

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of purified xanthine oxidase.

-

To generate the Mo(V) state, the enzyme is partially reduced by adding a stoichiometric amount of the reducing agent.

-

For studying the inhibitor complex, this compound is added to the enzyme solution before or after reduction.

-

The sample is then transferred to an EPR tube and rapidly frozen in liquid nitrogen to trap the paramagnetic intermediates.

-

-

EPR Spectroscopy:

-

The frozen sample is placed in the EPR spectrometer's resonant cavity.

-

EPR spectra are recorded at cryogenic temperatures (e.g., 77 K).

-

Instrument parameters such as microwave frequency, microwave power, modulation amplitude, and magnetic field sweep range are optimized to obtain high-quality spectra.

-

-

Advanced EPR Techniques (e.g., ESEEM, ENDOR):

-

Pulsed EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Electron Nuclear Double Resonance (ENDOR) can be used to probe for magnetic interactions between the molybdenum center and nearby magnetic nuclei (e.g., from the inhibitor or amino acid residues)[7].

-

Data Analysis:

-

The shape and parameters (g-values and hyperfine coupling constants) of the Mo(V) EPR signal are analyzed.

-

Changes in the EPR spectrum upon the addition of this compound provide direct evidence of its interaction with the molybdenum center. The shape of the Mo(V) EPR signal observed in the presence of this compound can indicate an interaction typical of purine substrates[1].

-

Data from ESEEM and ENDOR can provide precise information about the distance and geometry of the inhibitor relative to the molybdenum ion.

Visualizations

Signaling Pathway of Xanthine Oxidase Inhibition

Caption: Uncompetitive inhibition of xanthine oxidase by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing this compound's inhibition of xanthine oxidase.

References

- 1. benchchem.com [benchchem.com]

- 2. uah.edu [uah.edu]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Assay Procedure for Xanthine Oxidase Microbial [merckmillipore.com]

- 7. Electron spin echo envelope modulation spectroscopy of the molybdenum center of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Situating 8-Bromoxanthine in the Purine Landscape

An In-Depth Technical Guide to the Biological Activity of 8-Bromoxanthine in Purine Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Purine metabolism is a cornerstone of cellular function, governing the synthesis, degradation, and interconversion of molecules fundamental to DNA, RNA, and energy currency like ATP.[1] Within this intricate network, the enzyme xanthine oxidase (XO) plays a critical terminal role, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[2][3] While essential, dysregulated XO activity can lead to hyperuricemia, the pathogenic precursor to gout, and contributes to oxidative stress through the generation of reactive oxygen species.[3][4] Consequently, the inhibition of xanthine oxidase remains a pivotal strategy in therapeutic development.[5]

This guide provides a deep dive into the biological activity of this compound, a halogenated purine analog. We will move beyond a simple recitation of facts to explore its precise mechanism of action, its utility as a scientific tool, and the practical methodologies required to validate its activity. This document is structured to serve as a functional reference for researchers actively investigating purine metabolism and designing novel therapeutics.

Section 1: The Primary Target: Xanthine Oxidase Inhibition

The most well-characterized biological activity of this compound is its inhibition of xanthine oxidase.[6][7] Understanding the nuances of this interaction is critical for its application as both a potential modulator and an experimental probe.

Mechanism of Action: A Preference for the Reduced State

This compound's interaction with xanthine oxidase is distinct from many classical inhibitors. It functions as an uncompetitive inhibitor with respect to the substrate xanthine and a noncompetitive inhibitor concerning molecular oxygen.[6] This kinetic profile suggests that this compound does not simply compete with xanthine for binding to the oxidized, resting enzyme.

Instead, research indicates that this compound dramatically slows the rate of enzyme reduction by xanthine.[6] The core of its mechanism lies in its preferential binding to the fully reduced molybdenum center (MoIV) of the enzyme.[6] This binding preference is quantitatively demonstrated by the significant difference in dissociation constants for the oxidized versus the reduced forms of the enzyme. This interaction with the molybdenum center is typical of purine substrates and products, indicating that despite the bulky bromine atom, this compound engages the active site in a mechanistically relevant manner.[6]

This preferential binding to the reduced enzyme state effectively traps the enzyme in a less active conformation, hindering its catalytic cycle.[6]

Caption: Purine degradation and the inhibitory action of this compound on Xanthine Oxidase.

Quantitative Analysis of Inhibition

The affinity and inhibitory potential of this compound for xanthine oxidase have been precisely determined. These values are essential for designing experiments and interpreting results.

| Parameter | Value | Significance | Source |

| Ki (Inhibition Constant) | ~400 µM | Represents the overall inhibitory potency. | [6] |

| KD (Oxidized Enzyme) | 1.5 mM | Shows very weak binding to the resting, oxidized enzyme. | [6] |

| KD (Reduced Enzyme) | 18 µM | Demonstrates significantly tighter binding to the reduced enzyme, confirming the proposed mechanism. | [6] |

Section 2: Broader Bioactivity Profile and Potential Off-Target Considerations

While xanthine oxidase is the primary target, the purine scaffold of this compound necessitates a broader consideration of its potential interactions within the purine metabolic and signaling network. A thorough researcher must account for these possibilities in their experimental design.

-

Adenosine Deaminase (ADA): ADA is a crucial enzyme that converts adenosine to inosine, regulating adenosine levels.[8] A genetic deficiency in ADA leads to severe combined immunodeficiency (SCID), highlighting its importance in lymphocyte function.[9] While this compound is a purine analog, there is currently no direct, strong evidence to suggest it is a significant inhibitor of adenosine deaminase. However, when working in complex biological systems, this remains a theoretical checkpoint.

-

Phosphodiesterases (PDEs): The xanthine structure is the basis for a well-known class of non-selective PDE inhibitors, such as caffeine and theophylline.[10][11] These enzymes degrade cyclic second messengers like cAMP and cGMP.[10] More specifically, derivatives such as 8-aryl xanthines have been shown to be potent and selective inhibitors of PDE5.[12] Therefore, it is plausible that this compound could exhibit some activity against one or more PDE isoforms. This potential off-target effect is a critical consideration in cellular assays where signaling pathways are being studied.

-

Adenosine Receptors: Xanthines are classic antagonists of adenosine receptors (e.g., caffeine's stimulant effect).[13] These G-protein coupled receptors are key regulators of inflammation and neurotransmission. Any cellular or in vivo studies using this compound must consider the possibility of adenosine receptor blockade, which could produce confounding effects.

Section 3: Validated Experimental Protocols

To ensure scientific integrity, any investigation into this compound's activity must be built upon robust, validated methodologies. The following protocols provide a reliable framework for quantifying its effects on xanthine oxidase.

Protocol 1: In Vitro Spectrophotometric Assay for Xanthine Oxidase Inhibition

This protocol provides a direct measure of enzymatic inhibition by quantifying the rate of product formation. The method is adapted from established continuous spectrophotometric assays.[2]

Causality Statement: This assay's trustworthiness stems from its direct measurement of the enzymatic product, uric acid, which has a distinct absorbance maximum near 295 nm.[2] By monitoring the rate of increase in absorbance over time (kinetic measurement), we can precisely calculate the enzyme's velocity. Comparing the velocity in the presence and absence of this compound allows for a direct calculation of inhibition, which is a more robust measure than a single endpoint reading.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

-

Substrate Solution: Prepare a 2 mM stock solution of xanthine in 20 mM NaOH. Dilute with the phosphate buffer to a final working concentration (e.g., 100 µM). Note: Xanthine solubility is poor in neutral buffer alone.

-

Enzyme Solution: Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer. Dilute to a working concentration that gives a linear rate of absorbance increase for at least 5 minutes (e.g., 0.05-0.1 U/mL). Keep on ice.

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions for concentration-response curves.

-

-

Assay Procedure (96-well UV-transparent plate format):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the desired this compound dilution (or vehicle control, e.g., DMSO).

-

Add 20 µL of the xanthine oxidase enzyme solution to each well.

-

Pre-incubate the plate at 25°C or 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the xanthine substrate solution to each well.

-

Immediately place the plate in a spectrophotometer capable of kinetic measurements.

-

Measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[2]

-

Plot % Inhibition vs. log[this compound] and use non-linear regression to determine the IC₅₀ value.

-

Caption: Workflow for a self-validating cell-based Xanthine Oxidase inhibition assay.

Section 4: Applications in Research and Drug Development

This compound and its derivatives serve as valuable tools beyond simple enzyme inhibition studies.

-

Mechanistic Probe: Due to its specific interaction with the molybdenum center of xanthine oxidase, this compound can be used as a probe to investigate the enzyme's catalytic mechanism and the nature of purine binding at the active site. [6]It is particularly useful for techniques like X-ray absorption spectroscopy to study the electronic state of the molybdenum center during catalysis. [6]

-

Synthetic Intermediate: The brominated xanthine scaffold is a versatile starting point in medicinal chemistry. For example, 8-Bromo-3-methylxanthine is a key intermediate in the synthesis of Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. [14][15][16]This highlights the chemical tractability of the C8-bromine for creating more complex and targeted molecules through reactions like nucleophilic substitution or cross-coupling. [13][17]

Conclusion

This compound is a well-defined inhibitor of xanthine oxidase with a clear, mechanistically interesting mode of action centered on its preferential binding to the reduced enzyme. Its biological activity profile makes it a valuable tool for researchers studying purine metabolism and a foundational scaffold for medicinal chemists. Proper investigation of its effects requires robust, validated protocols that can distinguish specific enzymatic inhibition from potential off-target activities or general cytotoxicity. This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively utilize this compound in their scientific endeavors.

References

-

Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by this compound. Journal of Biological Chemistry, 259(3), 1570-1576. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit (EXOD-100). BioAssay Systems. [Link]

-

Hille, R., & Stewart, R. (1984). The inhibition of xanthine oxidase by this compound. Semantic Scholar. [Link]

-

Pharmaffiliates. (n.d.). 8-Bromo Xanthine Derivative – CAS 853029-57-9. Pharmaffiliates. [Link]

-

Mehdi, A. J., & Hadwan, M. H. (2023). Simple assay for quantifying xanthine oxidase activity. Analytical Biochemistry, 675, 115192. [Link]

-

Elion, G. B., Benezra, C., & Canioni, P. (1991). Substrate Inhibition of Xanthine Oxidase and Its Influence on Superoxide Radical Production. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1077(2), 293-299. [Link]

-

PharmaCompass. (n.d.). 8-BROMO-3-METHYL-XANTHINE. PharmaCompass.com. [Link]

-

Pharmaffiliates. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. Pharmaffiliates. [Link]

-

Veeprho. (n.d.). 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine. Veeprho. [Link]

-

Carratù, M. R., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. [Link]

-

Wang, S., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 982997. [Link]

-

Pizon, M., et al. (2018). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 23(11), 2828. [Link]

-

Łażewska, D., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International Journal of Molecular Sciences, 24(18), 13707. [Link]

-

Gfesser, G. A., et al. (2002). 8-Aryl xanthines potent inhibitors of phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters, 12(10), 1355-1358. [Link]

-

Wikipedia. (2024). Phosphodiesterase inhibitor. Wikipedia. [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. [Link]

-

G R, S., & S, A. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(22), 5438. [Link]

-

Park, S.-J., et al. (2021). Potent PDE4 inhibitor activates AMPK and Sirt1 to induce mitochondrial biogenesis. PLOS ONE, 16(6), e0253269. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-3,9-dihydro-1H-purine-2,6-dione. PubChem Compound Database. [Link]

-

Rehman, H. U., & Shrestha, A. (2024). Phosphodiesterase Inhibitors. StatPearls. [Link]

-

Moriwaki, Y., Yamamoto, T., & Higashino, K. (1999). Enzymes involved in purine metabolism--a review of histochemical localization and functional implications. Histology and Histopathology, 14(4), 1321-1340. [Link]

-

Wu, J. Z., et al. (2003). Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions. Journal of Biological Chemistry, 278(49), 48747-48752. [Link]

-

Badmus, O. O., et al. (2021). Suppression of Adenosine Deaminase and Xanthine Oxidase Activities by Mineralocorticoid and Glucocorticoid Receptor Blockades Restores Renal Antioxidative Barrier in Oral Contraceptive-Treated Dam. Oxidative Medicine and Cellular Longevity, 2021, 6688533. [Link]

-

Hovi, T., Smyth, J. F., Allison, A. C., & Williams, S. C. (1976). Role of adenosine deaminase in lymphocyte proliferation. Clinical and Experimental Immunology, 23(2), 395-403. [Link]

-

CRASH! Medical Review Series. (2022, April 10). Purine Synthesis [Video]. YouTube. [Link]

-

Akaoka, I., et al. (1981). Biochemical Studies on the Purine Metabolism of Four Cases With Hereditary Xanthinuria. Clinica Chimica Acta, 114(2-3), 145-151. [Link]

-

Lu, Y. P., et al. (2002). Inhibitory effects of caffeine analogues on neoplastic transformation: Structure-activity relationship. Cancer Research, 62(12), 3371-3378. [Link]

Sources

- 1. Enzymes involved in purine metabolism--a review of histochemical localization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of Adenosine Deaminase and Xanthine Oxidase Activities by Mineralocorticoid and Glucocorticoid Receptor Blockades Restores Renal Antioxidative Barrier in Oral Contraceptive-Treated Dam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 6. The inhibition of xanthine oxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The inhibition of xanthine oxidase by this compound. | Semantic Scholar [semanticscholar.org]

- 8. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of adenosine deaminase in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 16. 8-Bromo-3-methylxanthine | 93703-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoxanthine as a Xanthine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies. This technical guide provides an in-depth analysis of 8-Bromoxanthine, a purine analog that acts as an inhibitor of xanthine oxidase. The document details its mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and its role in modulating relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of xanthine oxidase inhibition and the development of novel therapeutics.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase is a complex molybdoflavoenzyme that plays a pivotal role in the catabolism of purines.[1] It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2] The enzyme catalyzes the final two steps of purine breakdown, converting hypoxanthine to xanthine and then xanthine to uric acid.[1][3] During this process, reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, are generated, contributing to oxidative stress.[1][3]

Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[4] Consequently, inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[4] Well-known XO inhibitors, such as allopurinol and febuxostat, are widely used in clinical practice.[4] The exploration of novel XO inhibitors, such as this compound, is driven by the need for compounds with potentially different mechanisms of action, improved efficacy, and better safety profiles.

This compound: A Profile of a Xanthine Oxidase Inhibitor

This compound is a halogenated derivative of xanthine that has been investigated for its inhibitory effects on xanthine oxidase. Its structure, featuring a bromine atom at the 8th position of the purine ring, is key to its interaction with the enzyme's active site.

Mechanism of Action

This compound functions as an inhibitor of xanthine oxidase, although its mechanism displays unique characteristics. It has been reported to be an uncompetitive inhibitor with respect to the substrate xanthine.[3] This suggests that this compound does not directly compete with xanthine for binding to the free enzyme. Instead, it is proposed to bind to the enzyme-substrate complex.

Crucially, studies have indicated that this compound preferentially binds to the reduced form of the molybdenum center (MoIV) within the enzyme's active site.[3] This preferential binding to the reduced enzyme dramatically slows the rate of enzyme reduction by xanthine, thereby impeding the catalytic cycle.[3] While it has a minimal effect on the reaction of the reduced enzyme with oxygen, its interaction with the molybdenum center is the primary mode of inhibition.[3]

Quantitative Inhibitory Data

| Inhibitor | Parameter | Value | Enzyme Source | Reference |

| This compound | Ki | ~400 µM | Bovine Milk | [3] |

| Kd (Oxidized Enzyme) | 1.5 mM | Bovine Milk | [3] | |

| Kd (Reduced Enzyme) | 18 µM | Bovine Milk | [3] | |

| Allopurinol | IC50 | 9.07 - 13.16 µM | Bovine Xanthine Oxidase | [5] |

| Febuxostat | IC50 | 0.018 - 8.77 µM | Bovine Xanthine Oxidase | [5] |

| Topiroxostat | IC50 | ~0.013 µM | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a xanthine oxidase inhibitor.

Synthesis of this compound

A common method for the synthesis of 8-brominated xanthine derivatives involves the direct bromination of a xanthine precursor. The following is a representative protocol for the synthesis of a similar compound, 8-bromo-3-methylxanthine, which can be adapted for this compound.

Materials:

-

3-Methylxanthine

-

Acetic Acid

-

Sodium Acetate

-

Bromine

-

Ice water

Procedure:

-

Dissolve 3-Methyl-3,7-dihydro-1H-purine-2,6-dione (e.g., 11.3 g, 6.8 mmol) in acetic acid (e.g., 300 mL).[6]

-

Add sodium acetate (e.g., 8.37 g, 13.6 mmol) to the solution.[6]

-

Slowly add bromine (e.g., 13.04 g, 8.2 mmol) dropwise at 50 °C.[6]

-

After the addition is complete, increase the temperature to 65 °C and continue stirring for 3 hours.[6]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.[6]

-

Slowly pour the reaction mixture into ice water (e.g., 500 g) to precipitate the product.[6]

-

Collect the precipitate by filtration.[6]

-

Wash the filter cake with cold water.[6]

-

Dry the product under a vacuum to obtain 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a light yellow solid.[6]

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method to determine the inhibitory activity of a compound against xanthine oxidase by measuring the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

This compound (test inhibitor)

-

Allopurinol (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of measuring absorbance at ~295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Setup (96-well plate format):

-

Blank: Buffer and vehicle (DMSO).

-

Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.

-

Test Inhibitor: Buffer, xanthine oxidase solution, and various concentrations of this compound.

-

Positive Control: Buffer, xanthine oxidase solution, and various concentrations of allopurinol.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes).

-

Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the increase in absorbance at approximately 295 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve) for each condition.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Logical Relationships

Xanthine oxidase is not only a metabolic enzyme but also a significant source of ROS, which can act as signaling molecules in various cellular pathways, particularly those related to inflammation. Inhibition of xanthine oxidase by compounds like this compound can, therefore, modulate these signaling cascades.

Xanthine Oxidase in Inflammatory Signaling

Xanthine oxidase-derived ROS can activate several pro-inflammatory signaling pathways. One key pathway involves the activation of the NLRP3 inflammasome. Uric acid, a product of the XO reaction, can act as a danger-associated molecular pattern (DAMP) and trigger the assembly and activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β.[7][8] Furthermore, XO-generated ROS can activate the NF-κB signaling pathway, a central regulator of inflammation.[7]

Caption: Xanthine oxidase-mediated inflammatory signaling pathway and its inhibition.

Experimental Workflow for Evaluating a Xanthine Oxidase Inhibitor

The evaluation of a potential xanthine oxidase inhibitor like this compound follows a logical progression from initial screening to more detailed mechanistic studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition of xanthine oxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 7. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility of 8-Bromoxanthine in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-bromoxanthine, a crucial derivative of xanthine used in various research applications, including the study of arsenite-inhibited xanthine oxidase.[1] While precise quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a detailed experimental protocol for its quantitative determination.

Overview of this compound

This compound (CAS RN: 10357-68-3) is a purine derivative with the molecular formula C₅H₃BrN₄O₂ and a molecular weight of 231.01 g/mol .[1] Its structure is characterized by a xanthine core with a bromine atom at the 8th position. This modification is key to its utility as a research tool, particularly in enzyme inhibition studies.

Solubility Profile of this compound

Based on available data, this compound exhibits solubility in polar aprotic and protic organic solvents. The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is important to note that for many solvents, explicit data for this compound is not available, and inferences are drawn from the behavior of similar xanthine derivatives.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Reported Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[1][2][3] |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2][3] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Likely Slightly Soluble* |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Likely Sparingly Soluble |

*Based on data for the related compound 8-Bromo-3-methyl-xanthine, which is reported to be slightly soluble in DMSO and DMF.

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol is required. The following details a reliable method for determining solubility.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Methanol, DMF, Ethanol, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microparticles.

-

-

Quantification using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column is often effective for xanthine derivatives.

-

Inject the filtered supernatant from the saturated solution and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

3.3. Data Analysis

The solubility is expressed as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Potential therapeutic applications of 8-Bromoxanthine for hyperuricemia and gout

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to gout, a debilitating inflammatory arthritis. The enzyme xanthine oxidase plays a pivotal role in the metabolic pathway of purine degradation, catalyzing the final two steps that lead to the production of uric acid. Consequently, inhibition of xanthine oxidase is a cornerstone of current therapeutic strategies for managing hyperuricemia and preventing gout flares. This technical guide explores the potential of 8-Bromoxanthine, a purine analog, as a therapeutic agent for these conditions. Drawing upon existing in vitro data, this document details its mechanism of action as a xanthine oxidase inhibitor, outlines potential therapeutic applications, and provides comprehensive experimental protocols for its preclinical evaluation. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the exploration of novel xanthine oxidase inhibitors.

Introduction to Hyperuricemia and Gout

Hyperuricemia is a metabolic disorder defined by a serum uric acid concentration exceeding 6.8 mg/dL.[1] Uric acid is the final product of purine metabolism in humans.[2][3] When its production surpasses the body's capacity for excretion, hyperuricemia ensues. Sustained hyperuricemia can lead to the deposition of monosodium urate (MSU) crystals in joints and soft tissues, triggering an intense inflammatory response known as a gout flare.[1][4]

The inflammatory cascade in gout is largely mediated by the innate immune system. Phagocytic cells, such as macrophages, recognize and engulf MSU crystals, leading to the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][3][5] This multi-protein complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[3][5][6] IL-1β is a key cytokine that drives the acute inflammatory symptoms of gout, including severe pain, swelling, redness, and warmth in the affected joint.

The Role of Xanthine Oxidase in Uric Acid Synthesis

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[7][8] This process is a major contributor to the overall uric acid pool in the body. Therefore, inhibiting the activity of xanthine oxidase presents a logical and effective therapeutic strategy for reducing uric acid levels and managing hyperuricemia and gout.[7][9] Allopurinol and febuxostat are well-established xanthine oxidase inhibitors widely used in clinical practice.[7][9]

This compound: A Xanthine Oxidase Inhibitor

This compound is a synthetic purine derivative that has been identified as an inhibitor of xanthine oxidase.[10] Its potential as a therapeutic agent for hyperuricemia and gout stems from its ability to modulate the activity of this key enzyme.

Mechanism of Action

In vitro studies have demonstrated that this compound inhibits xanthine oxidase.[10] The inhibition is characterized as uncompetitive with respect to the substrate xanthine.[10] This suggests that this compound does not bind to the free enzyme but rather to the enzyme-substrate complex. The presence of the bulky bromine atom at the 8-position of the xanthine structure is thought to contribute to its interaction with the molybdenum center of the enzyme, which is crucial for its catalytic activity.[10]

Quantitative Data on Xanthine Oxidase Inhibition

The following table summarizes the available quantitative data on the inhibition of xanthine oxidase by this compound from in vitro studies.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | ~400 µM | [10] |

| Dissociation Constant (Kd) - Oxidized Enzyme | 1.5 mM | [10] |

| Dissociation Constant (Kd) - Reduced Enzyme | 18 µM | [10] |

Note: Further in vivo studies are required to establish the therapeutic efficacy and dosing of this compound for hyperuricemia and gout.

Potential Therapeutic Applications

Based on its mechanism of action as a xanthine oxidase inhibitor, this compound holds potential for the following therapeutic applications:

-

Management of Hyperuricemia: By inhibiting the production of uric acid, this compound could effectively lower serum uric acid levels in patients with hyperuricemia.

-

Prevention of Gout Flares: Maintaining lower serum uric acid levels through xanthine oxidase inhibition is a key strategy for preventing the formation of MSU crystals and subsequent gout attacks.

-

Treatment of Chronic Gout: In the long-term management of gout, this compound could potentially be used to control hyperuricemia and reduce the frequency and severity of flares.

It is crucial to emphasize that these applications are currently hypothetical and require substantiation through rigorous preclinical and clinical studies.

Experimental Protocols for Preclinical Evaluation

To investigate the therapeutic potential of this compound, a series of preclinical studies are necessary. The following sections provide detailed methodologies for key experiments.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a common spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk or microbial source)

-

Xanthine (substrate)

-

This compound (test inhibitor)

-

Potassium phosphate buffer (pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 293 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare various concentrations of this compound in the same buffer.

-

In a cuvette, mix the potassium phosphate buffer, xanthine solution, and a specific concentration of this compound (or buffer for the control).

-

Initiate the reaction by adding a standardized amount of xanthine oxidase solution to the cuvette.

-

Immediately measure the increase in absorbance at 293 nm over time. This increase corresponds to the formation of uric acid.

-

Calculate the initial reaction velocity (rate of uric acid formation) from the linear portion of the absorbance versus time curve.

-

Repeat the assay with different concentrations of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the type of inhibition (e.g., competitive, uncompetitive), perform kinetic studies by varying the concentrations of both the substrate (xanthine) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk or other kinetic plots.

In Vivo Model of Potassium Oxonate-Induced Hyperuricemia

This protocol describes the induction of hyperuricemia in rodents to evaluate the uric acid-lowering effects of this compound.

Animals:

-

Male Sprague-Dawley rats or Kunming mice.

Materials:

-

Potassium oxonate (uricase inhibitor)

-

Hypoxanthine or a high-purine diet (to increase uric acid precursor)

-

This compound (test compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection supplies

-

Centrifuge

-

Uric acid assay kit

Procedure:

-

Acclimatize the animals for at least one week.

-

Divide the animals into groups: Normal Control, Hyperuricemic Model, Positive Control (e.g., Allopurinol), and this compound treatment groups (at various doses).

-

Induce hyperuricemia in the model, positive control, and treatment groups by oral gavage or intraperitoneal injection of potassium oxonate. This is often combined with the administration of hypoxanthine or feeding a high-purine diet to enhance the hyperuricemic state.[11]

-

Administer the vehicle, positive control drug, or this compound to the respective groups orally or via the desired route of administration.

-

Collect blood samples at specified time points after treatment.

-

Separate the serum by centrifugation.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit.

-

Compare the serum uric acid levels between the different groups to assess the efficacy of this compound in lowering uric acid.

In Vivo Model of MSU Crystal-Induced Gouty Arthritis

This protocol outlines the induction of an acute inflammatory response mimicking a gout flare to assess the anti-inflammatory effects of this compound.

Animals:

-

Male C57BL/6 mice or Wistar rats.

Materials:

-

Monosodium urate (MSU) crystals

-

Sterile saline

-

This compound (test compound)

-

Vehicle

-

Calipers for measuring joint swelling

-

Histology equipment

Procedure:

-

Prepare a sterile suspension of MSU crystals in saline.

-

Divide the animals into groups: Saline Control, MSU Control, Positive Control (e.g., Colchicine), and this compound treatment groups.

-

Administer the vehicle, positive control drug, or this compound to the respective groups.

-

After a specified pre-treatment time, induce gouty arthritis by intra-articular injection of the MSU crystal suspension into the ankle or knee joint. Inject sterile saline in the control group.

-

Measure joint swelling (e.g., paw thickness or joint diameter) at various time points after MSU injection using calipers.

-

At the end of the experiment, euthanize the animals and collect the joint tissues for histological analysis to assess inflammatory cell infiltration and tissue damage.

-

Analyze cytokine levels (e.g., IL-1β) in the synovial fluid or tissue homogenates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound.

References

- 1. dovepress.com [dovepress.com]

- 2. Pharmacological Basis for Use of a Novel Compound in Hyperuricemia: Anti-Hyperuricemic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2016207364A1 - Process for the preparation of a xanthine-based compound - Google Patents [patents.google.com]

- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US10508093B2 - Compounds, compositions and methods for treating or preventing a symptom associated with gout or hyperuricemia - Google Patents [patents.google.com]

Probing the Molybdenum Core: A Technical Guide to the Interaction of 8-Bromoxanthine with Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between 8-bromoxanthine and the molybdenum center of xanthine oxidase. It synthesizes key quantitative data, details the experimental methodologies used to characterize this interaction, and presents visual representations of the underlying biochemical processes. This document is intended to serve as a comprehensive resource for researchers investigating enzyme inhibition, molybdenum cofactor (Moco) biochemistry, and purine metabolism.

Executive Summary

This compound serves as a valuable probe for studying the active site of molybdenum-containing enzymes like xanthine oxidase. It acts as an inhibitor, providing insights into the catalytic mechanism and the nature of purine binding. Research indicates that this compound's inhibitory action is directly linked to its interaction with the molybdenum center of xanthine oxidase.[1] The compound exhibits an uncompetitive mode of inhibition with respect to the substrate xanthine.[1] A key characteristic of this interaction is its strong preference for the reduced form of the enzyme's molybdenum center, specifically the Mo(IV) state.[1] This preferential binding dramatically slows the rate of enzyme reduction by its substrate, forming the basis of its inhibitory effect.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on bovine milk xanthine oxidase has been quantified through kinetic studies and direct binding assays. The data highlights the significant difference in affinity between the oxidized and reduced states of the enzyme's molybdenum center.

Table 1: Inhibition and Binding Constants for this compound with Xanthine Oxidase

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Inhibition Constant (Ki) | ~400 µM | Kinetic Analysis | [1] |

| Dissociation Constant (Kd) - Oxidized Enzyme (MoVI) | 1.5 mM | Potentiometric Titration | [1] |

| Dissociation Constant (Kd) - Reduced Enzyme (MoIV) | 18 µM | Potentiometric Titration |[1] |

Note: Inhibition was determined to be uncompetitive with respect to xanthine and noncompetitive with respect to molecular oxygen.[1]

Mechanism of Interaction with the Molybdenum Center

The interaction of this compound is not a simple competitive blocking of the active site. Instead, it binds preferentially to the molybdenum center after the enzyme has been reduced by its substrate, xanthine. This binding to the Mo(IV) state stabilizes the reduced form of the enzyme, thereby slowing down a critical step in the catalytic cycle: the reduction of the molybdenum center by xanthine.[1]

This preferential binding to the reduced state is evidenced by the nearly 85-fold tighter binding affinity (Kd) for the reduced enzyme compared to the oxidized form.[1] This interaction significantly increases the oxidation-reduction potential of the molybdenum center.[1] Spectroscopic analysis, particularly Electron Paramagnetic Resonance (EPR), of the Mo(V) signal indicates that this compound interacts with the molybdenum center in a manner typical of other purine substrates and products, despite the steric bulk of the bromine atom.[1]

Figure 1. Inhibition pathway of this compound on xanthine oxidase.

Experimental Protocols

The characterization of this compound's interaction with xanthine oxidase involves a combination of kinetic assays and biophysical methods.

Spectrophotometric Inhibition Assay

This protocol determines the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid, which absorbs light at 295 nm.

Materials:

-

Xanthine Oxidase (e.g., from bovine milk)

-

Xanthine (substrate)

-

This compound (inhibitor)

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

UV-transparent 96-well plates or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer.

-

Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer to the desired final concentration (e.g., 0.05-0.1 units/mL).

-

-

Assay Setup: In a 96-well plate, prepare the following reactions:

-

Blank: Buffer and inhibitor solution (or vehicle).

-

Control (No Inhibitor): Buffer, xanthine oxidase, and vehicle (DMSO).

-

Test: Buffer, xanthine oxidase, and varying concentrations of this compound solution.

-

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Data Acquisition: Immediately monitor the increase in absorbance at 295 nm over time (e.g., 5-10 minutes).

-